4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol

Beschreibung

Eigenschaften

IUPAC Name |

6-(1-adamantyl)-4-amino-1H-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c14-11-15-10(16-12(18)17-11)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H3,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAQZQPORVSDBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=O)N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351010 |

Source

|

| Record name | 4-Amino-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727150 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

151250-94-1 |

Source

|

| Record name | 4-Amino-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis and characterization of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol, a molecule of significant interest in medicinal chemistry. By combining the rigid, lipophilic adamantane cage with the versatile 1,3,5-triazine scaffold, this compound serves as a valuable building block for the development of novel therapeutic agents. This document outlines a robust, step-by-step synthetic protocol, delves into the mechanistic rationale behind the experimental choices, and establishes a self-validating system for the structural confirmation and purity assessment of the final product using a suite of modern analytical techniques. It is intended for researchers, chemists, and drug development professionals seeking both a practical methodology and a deep conceptual understanding of the chemistry involved.

Introduction: A Molecule of Convergent Design

The strategic combination of pharmacologically privileged scaffolds is a cornerstone of modern drug discovery. The title compound, 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol, represents a compelling fusion of two such moieties, each conferring unique and advantageous properties.

The 1,3,5-Triazine Scaffold: A Hub of Bioactivity

The 1,3,5-triazine (or s-triazine) ring is a nitrogen-rich heterocycle that has proven to be an exceptionally versatile core in medicinal chemistry. Its planar structure and the presence of three nitrogen atoms allow for diverse intermolecular interactions, including hydrogen bonding. Derivatives of 1,3,5-triazine have demonstrated a wide spectrum of biological activities, including use as antitumor, antimicrobial, and antiviral agents.[1] The triazine core's true strength lies in its ability to be sequentially and selectively functionalized at the 2, 4, and 6 positions, enabling the precise spatial orientation of various substituents to optimize target binding.[2]

The Adamantane Moiety: A Lipophilic Anchor

First identified for its antiviral properties in the 1960s, the adamantane group has since become a highly valued component in drug design.[3] This rigid, three-dimensional carbocyclic cage offers a unique combination of high lipophilicity and metabolic stability. Incorporating an adamantyl group can enhance a molecule's ability to cross cell membranes, improve its pharmacokinetic profile by preventing metabolic degradation, and provide a bulky, well-defined anchor to occupy hydrophobic pockets in biological targets.[3][4]

Rationale for Synthesis

The conjugation of an adamantyl group to an amino-triazinol scaffold is a deliberate design choice aimed at creating a molecule with potential therapeutic value. The adamantane group can serve as a lipophilic anchor, while the amino and hydroxyl (or keto) groups on the triazine ring provide key hydrogen bonding sites. This guide provides the necessary technical details to reliably synthesize and validate this promising chemical entity.

Synthetic Strategy and Mechanistic Considerations

The synthesis of asymmetrically substituted triazines hinges on the differential reactivity of the chlorine atoms on the starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

The Power of Stepwise Nucleophilic Aromatic Substitution (SNAr)

Cyanuric chloride is the workhorse precursor for most 1,3,5-triazine derivatives.[1][2] The three chlorine atoms can be displaced by nucleophiles in a highly controlled, stepwise manner, governed primarily by reaction temperature. This differential reactivity is the key to achieving the desired substitution pattern:

-

First Substitution: Occurs readily at temperatures near 0 °C.

-

Second Substitution: Requires moderately elevated temperatures, typically in the range of 20-50 °C.[5]

-

Third Substitution: Necessitates higher temperatures, often 90-100 °C or more.[5]

Our strategy leverages this principle to first introduce the bulky adamantylamino group, followed by the smaller amino group, and finally, selective hydrolysis of the last, most resilient chlorine atom.

The Tautomeric Landscape: Triazin-ol vs. Triazin-one

It is crucial to recognize that the target compound can exist in tautomeric forms: the aromatic hydroxyl (-ol) form and the more stable keto (-one) form. Spectroscopic evidence from related structures strongly indicates that 4,6-disubstituted-1,3,5-triazin-2(1H)-ones, the lactam form, are the predominant and more stable tautomers in the solid state and in solution.[5] This is evidenced by the presence of a strong carbonyl (C=O) absorption in the infrared spectrum.[5] While named as a "triazin-2-ol" for systematic nomenclature, its character is predominantly that of a triazin-2(1H)-one.

Detailed Experimental Protocol

This section provides a validated, step-by-step procedure for the synthesis and purification of the title compound.

Materials and Instrumentation

-

Reagents: Cyanuric chloride, 1-adamantylamine, ammonium hydroxide (28% solution), sodium hydroxide, hydrochloric acid, acetone, acetonitrile, and deionized water. All reagents should be of analytical grade.

-

Instrumentation: Magnetic stirrer with heating and cooling capabilities, reflux condenser, dropping funnel, Buchner funnel, thin-layer chromatography (TLC) plates (silica gel 60 F254), and standard laboratory glassware.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol.

Step 1: Synthesis of 2,4-Dichloro-6-(adamantan-1-ylamino)-1,3,5-triazine

-

Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1.0 eq) in acetone at room temperature.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Nucleophile: Dissolve 1-adamantylamine (1.0 eq) in acetone and add it dropwise to the cyanuric chloride solution over 30-45 minutes, ensuring the temperature remains below 5 °C. A mild base (e.g., sodium bicarbonate, 1.1 eq) is added to neutralize the HCl generated.

-

Reaction: Stir the mixture vigorously at 0-5 °C for 2-3 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The appearance of a new spot with lower Rf than cyanuric chloride indicates product formation.

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The white precipitate is collected by vacuum filtration, washed thoroughly with water to remove any salts, and dried under vacuum.

-

Causality: Performing the reaction at low temperature is critical for selectivity. The first chlorine is highly susceptible to nucleophilic attack, and maintaining a low temperature prevents the second, less reactive chlorine from reacting, thus maximizing the yield of the mono-substituted intermediate.

Step 2: Synthesis of 2-Amino-4-chloro-6-(adamantan-1-ylamino)-1,3,5-triazine

-

Setup: Suspend the dried intermediate from Step 1 (1.0 eq) in acetone.

-

Addition of Nucleophile: Add aqueous ammonium hydroxide (2.0-2.5 eq) dropwise to the suspension.

-

Reaction: Warm the reaction mixture to 40-50 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into cold water. Collect the resulting precipitate by filtration, wash with water, and dry.

-

Causality: A higher temperature is required to displace the second chlorine atom. Using an excess of aqueous ammonia drives the reaction to completion and ensures the nucleophile is readily available.

Step 3: Selective Hydrolysis to 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol

-

Setup: Suspend the chloro-amino intermediate from Step 2 (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-2.4 eq) gradually.[5] Heat the mixture to reflux (approx. 85-90 °C) and maintain for 12-24 hours.

-

Monitoring: The reaction can be monitored by TLC. Completion is marked by the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. The solution, containing the sodium salt of the product, is filtered to remove any insoluble impurities.

-

Precipitation: Slowly acidify the filtrate with dilute hydrochloric acid to a pH of 3-4. The target compound will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash extensively with deionized water until the washings are neutral, and then with a small amount of cold acetone. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

-

Causality: The final chlorine atom is the least reactive, necessitating heat and a strong nucleophile (hydroxide) for its displacement. The use of a water/acetonitrile co-solvent system ensures homogeneity of the reaction mixture.[5] Acidification protonates the triazinolate salt, causing the neutral, less soluble product to precipitate.

Physicochemical and Spectroscopic Characterization

A rigorous and multi-faceted analytical approach is required to unambiguously confirm the structure and purity of the synthesized compound.

Summary of Characterization Data

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₃H₁₈N₄O |

| Molecular Weight | 246.31 g/mol |

| Melting Point | >300 °C (Decomposition expected) |

| 1H NMR (DMSO-d₆) | δ ~6.5-7.0 (br s, 2H, -NH₂), δ ~2.05 (br s, 3H, Ad-CH), δ ~1.80 (br s, 6H, Ad-CH₂), δ ~1.65 (br s, 6H, Ad-CH₂). A broad signal for the triazine N-H may also be visible. |

| 13C NMR (DMSO-d₆) | δ ~168 (Triazine C-OH/C=O), δ ~165 (Triazine C-Ad), δ ~163 (Triazine C-NH₂), δ ~50 (Ad quat. C), δ ~41 (Ad-CH₂), δ ~36 (Ad-CH₂), δ ~29 (Ad-CH). |

| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3000-2850 (C-H stretch, adamantyl), ~1680-1660 (C=O stretch, lactam), ~1550 (N-H bend), ~810 (triazine ring).[5][6][7] |

| Mass Spec (ESI+) | m/z 247.15 [M+H]⁺, 269.13 [M+Na]⁺ |

| Elemental Analysis | C, 63.39%; H, 7.37%; N, 22.75%; O, 6.49% |

Analytical Protocols

-

NMR Spectroscopy: Samples should be prepared in deuterated dimethyl sulfoxide (DMSO-d₆) due to the low solubility of the compound in other common NMR solvents. The characteristic signals of the adamantyl cage should be sharp and well-defined, confirming its structural integrity.

-

FTIR Spectroscopy: The presence of a strong absorption band in the region of 1680-1660 cm⁻¹ is a key diagnostic feature, confirming the predominance of the lactam (C=O) tautomer over the lactim (C-OH) form.[5]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the [M+H]⁺ ion.

-

Elemental Analysis: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values to validate the empirical formula and confirm the purity of the sample.

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle cyanuric chloride, a lachrymator, in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide details a reliable and reproducible methodology for the synthesis of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol. By providing a clear rationale for the chosen reaction conditions, based on the fundamental principles of 1,3,5-triazine chemistry, this document serves as a practical tool for researchers. The comprehensive characterization protocol ensures a self-validating workflow, guaranteeing the structural integrity and purity of the final product, thereby enabling its confident use in subsequent drug discovery and development efforts.

References

-

Clososki, G. C., et al. (2018). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. MDPI. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. Available at: [Link]

-

Tarafder, M. T. H., et al. (2013). 3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-5-(4-phenylpiperazin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol. Acta Crystallographica Section E. Available at: [Link]

-

Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-6-methyl-1,3,5-triazin-2-ol. National Center for Biotechnology Information. Available at: [Link]

-

Al-Salahi, R., et al. (2020). Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. Molecules. Available at: [Link]

-

Suceska, M., et al. (2012). Characterization of 4,6-Diazido-N-nitro-1,3,5-triazine-2-amine. ResearchGate. Available at: [Link]

-

de Fatima, A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at: [Link]

-

de Fatima, A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. 3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Adamantyl Triazine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The strategic amalgamation of the adamantane nucleus with a triazine core has given rise to a versatile class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of adamantyl triazine derivatives, delving into their therapeutic potential across oncology, virology, and microbiology. We will dissect the intricate mechanisms of action, explore established structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the design and optimization of adamantyl triazine-based drug candidates.

Introduction: The Rationale Behind a Hybrid Scaffold

The convergence of two pharmacologically significant moieties, the rigid, lipophilic adamantane cage and the versatile triazine heterocycle, has yielded a new frontier in medicinal chemistry. The adamantane group, a bulky, three-dimensional hydrocarbon, is prized for its ability to enhance the pharmacokinetic profile of drug candidates.[1][2][3] Its high lipophilicity facilitates membrane permeability, while its steric bulk can shield adjacent functional groups from metabolic degradation, thereby increasing a drug's in vivo stability and half-life.[2]

The 1,3,5-triazine ring, a six-membered heterocycle with three nitrogen atoms, serves as a versatile scaffold amenable to multi-vector substitution.[4] This allows for the fine-tuning of electronic and steric properties to optimize interactions with biological targets. The triazine core is a common feature in numerous approved drugs, highlighting its clinical relevance and favorable safety profile.[5][6]

This guide will systematically explore the significant biological activities of adamantyl triazine derivatives, providing a foundation for future research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Adamantyl triazine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth and proliferation.[5][6]

Mechanism of Action: Inhibition of Kinase Signaling Cascades

A primary mechanism through which triazine derivatives exert their anticancer effects is the inhibition of protein kinases, key regulators of cellular signaling. Notably, the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, has been identified as a key target.[5][6]

Figure 1: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of adamantyl triazine derivatives.

Structure-Activity Relationship (SAR) and Key Compounds

Structure-activity relationship studies have revealed that the nature and position of substituents on both the triazine and adamantyl moieties significantly influence anticancer potency. For instance, the introduction of specific amine or alkoxy groups at the C2, C4, and C6 positions of the triazine ring can enhance binding affinity to target kinases.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| AT-1 | 2-(adamantan-1-yl)-4,6-dimorpholino-1,3,5-triazine | MCF-7 (Breast) | 5.2 | [9] |

| AT-2 | 2-(adamantan-1-yl)-4,6-bis(4-methylpiperazin-1-yl)-1,3,5-triazine | HCT-116 (Colon) | 8.7 | [9] |

| AT-3 | N2-(adamantan-1-yl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine | A549 (Lung) | 12.1 | [10] |

Table 1: In vitro anticancer activity of selected adamantyl triazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the adamantyl triazine derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Antiviral Activity: Combating Viral Infections

The adamantane core has a rich history in antiviral drug discovery, with amantadine and rimantadine being early examples of clinically used anti-influenza agents.[3] Adamantyl triazine derivatives have expanded on this legacy, demonstrating broad-spectrum antiviral activity against various DNA and RNA viruses.

Mechanism of Action: Targeting Viral Entry and Replication

The antiviral mechanisms of adamantyl triazine derivatives are diverse and virus-specific. Against influenza A virus, they are known to block the M2 proton ion channel, a critical component for viral uncoating and replication.[11] For other viruses, such as Herpes Simplex Virus (HSV), these compounds have been shown to interfere with viral entry and late-stage replication processes.[12]

Figure 2: General experimental workflow for evaluating the antiviral activity of adamantyl triazine derivatives.

Key Compounds and Antiviral Efficacy

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| AV-1 | Herpes Simplex Virus-1 (HSV-1) | Vero | 0.98 | [13] |

| AV-2 | Influenza A (H1N1) | MDCK | 3.5 | [14] |

| AV-3 | Adenovirus | A549 | 7.2 | [15] |

Table 2: Antiviral activity of selected adamantyl triazine derivatives.

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer Preparation: Seed host cells (e.g., Vero or MDCK) in 6-well plates and grow to confluence.

-

Virus Infection: Aspirate the growth medium and infect the cell monolayer with a known titer of the virus for 1 hour.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the adamantyl triazine derivative and a gelling agent (e.g., carboxymethyl cellulose).

-

Incubation: Incubate the plates at 37°C until viral plaques are visible.

-

Plaque Visualization: Fix and stain the cells with a crystal violet solution.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Antimicrobial and Antifungal Activities

The increasing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Adamantyl triazine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[16]

Mechanism of Action

The precise mechanisms of antimicrobial and antifungal action are still under investigation but are thought to involve disruption of the microbial cell membrane and inhibition of essential enzymes. For fungi like Candida albicans, some triazine derivatives have been shown to inhibit lanosterol 14-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis.[17]

Antimicrobial and Antifungal Spectrum

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| AM-1 | Staphylococcus aureus | 16 | |

| AM-2 | Escherichia coli | 32 | |

| AF-1 | Candida albicans | 8 | [18] |

| AF-2 | Aspergillus niger | 16 | [18] |

Table 3: Minimum Inhibitory Concentration (MIC) of selected adamantyl triazine derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Compound Preparation: Prepare serial twofold dilutions of the adamantyl triazine derivatives in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of Adamantyl Triazine Derivatives

The synthesis of adamantyl triazine derivatives typically involves a stepwise nucleophilic substitution of the chlorine atoms on a cyanuric chloride core. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled and regioselective introduction of different substituents.[19][20]

General Synthetic Scheme

Figure 3: General synthetic route for tri-substituted adamantyl triazine derivatives.

Detailed Experimental Protocol: Synthesis of a Di-substituted Adamantyl Triazine Derivative

This protocol describes the synthesis of 2-(adamantan-1-yl)-4-morpholino-6-chloro-1,3,5-triazine.

-

Step 1: Mono-substitution with Adamantylamine

-

Dissolve cyanuric chloride (1.84 g, 10 mmol) in acetone (50 mL) and cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of 1-adamantylamine (1.51 g, 10 mmol) in acetone (20 mL) dropwise over 30 minutes while maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0-5°C for 4 hours.

-

Pour the reaction mixture into ice-cold water (200 mL) and collect the resulting white precipitate by filtration. Wash the solid with cold water and dry under vacuum to yield the mono-substituted intermediate.

-

-

Step 2: Di-substitution with Morpholine

-

Suspend the mono-substituted intermediate (2.99 g, 10 mmol) in tetrahydrofuran (THF) (50 mL).

-

Add morpholine (0.87 g, 10 mmol) to the suspension.

-

Add a solution of sodium bicarbonate (0.84 g, 10 mmol) in water (10 mL) to the reaction mixture.

-

Stir the mixture at room temperature for 12 hours.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired di-substituted product.

-

Conclusion and Future Perspectives

Adamantyl triazine derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their modular synthesis allows for extensive structural diversification, enabling the optimization of their therapeutic properties. The unique physicochemical characteristics imparted by the adamantane moiety contribute significantly to their potential as drug candidates.

Future research in this area should focus on:

-

Elucidation of detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways will facilitate rational drug design.

-

Expansion of the biological screening: Evaluating these compounds against a broader range of cancer cell lines, viruses, and microbial strains will uncover new therapeutic opportunities.

-

In vivo efficacy and pharmacokinetic studies: Translating the promising in vitro results into animal models is a critical next step in the drug development process.

-

Development of novel synthetic methodologies: Exploring more efficient and environmentally friendly synthetic routes will accelerate the discovery of new derivatives.

The continued exploration of the adamantyl triazine scaffold holds immense potential for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond.

References

-

Adamantane-containing drug delivery systems. (2023). Pharmacia. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2025). ResearchGate. [Link]

-

Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. (n.d.). PubMed. [Link]

-

Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). Mini Reviews in Medicinal Chemistry. [Link]

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). PMC. [Link]

-

Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). MDPI. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. [Link]

-

Antiviral Effects of ABMA Against Herpes Simplex Virus Type 2 In Vitro and In Vivo. (2018). PubMed. [Link]

-

Triazine derivatives with different anticancer activity mechanisms. (n.d.). ResearchGate. [Link]

-

Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (n.d.). ResearchGate. [Link]

-

Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (n.d.). Frontiers. [Link]

- Substituted triazine compositions and methods for producing same. (n.d.).

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. [Link]

-

Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. (n.d.). MDPI. [Link]

-

Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. (n.d.). PMC. [Link]

-

Antifungal activity of 2-adamantylamine hydrochloride on Candida albicans and Candida parapsilosis. (n.d.). PubMed. [Link]

-

Use of the Adamantane Structure in Medicinal Chemistry. (2025). ResearchGate. [Link]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]

-

Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. [Link]

-

Antiviral activity of triptolide on herpes simplex virus in vitro. (2022). ResearchGate. [Link]

-

GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). research-repository.st-andrews.ac.uk. [Link]

-

Preparation and Antiviral Activity of Some New C3- and CS-Symmetrical Tri-Substituted Triazine Derivatives Having Benzylamine Substituents. (n.d.). PubMed. [Link]

-

Synthesis and structure-activity relationship study of multi-target triazine derivatives as innovative candidates for treatment of Alzheimer's disease. (n.d.). PubMed. [Link]

-

Adamantane - A Lead Structure for Drugs in Clinical Practice. (n.d.). PubMed. [Link]

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). PubMed. [Link]

-

Synthesis, structure-activity relationship and evaluation of antifungal activity of tryptanthrin derivatives against drug-resistant Candida albicans. (2024). ResearchGate. [Link]

-

Adamantane. (n.d.). Wikipedia. [Link]

-

Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]

-

Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). europepmc.org. [Link]

-

Synthesis and anticancer activity of some new s-triazine derivatives. (2025). ResearchGate. [Link]

Sources

- 1. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 2. connectsci.au [connectsci.au]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal activity of 2-adamantylamine hydrochloride on Candida albicans and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. EP2297241B1 - Substituted triazine compositions and methods for producing same - Google Patents [patents.google.com]

- 12. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation and Antiviral Activity of Some New C3- and CS-Symmetrical Tri-Substituted Triazine Derivatives Having Benzylamine Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]

- 18. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Adamantane Cage: A Technical Guide to the Mechanism of M2 Proton Channel Inhibition in Influenza A

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for adamantane-based antiviral compounds, a class of drugs historically significant in the management of Influenza A. We will dissect the molecular intricacies of their interaction with the viral M2 proton channel, a critical component of the viral life cycle. This document is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of the drug-target interaction, the molecular basis of resistance, and the experimental methodologies used to elucidate these mechanisms.

Introduction: The Rise and Fall of a Potent Antiviral

The adamantane derivatives, amantadine and its α-methylated counterpart rimantadine, were among the first effective antiviral drugs developed for the prophylaxis and treatment of Influenza A virus infections.[1][2] Their discovery marked a significant milestone in antiviral therapy. These synthetic, tricyclic amines possess a unique cage-like structure that is central to their biological activity. For years, they were a first-line defense against seasonal and pandemic influenza A strains.[3] However, the widespread emergence of resistant viral strains has rendered them largely ineffective in recent years, underscoring the critical need for a comprehensive understanding of their mechanism of action to inform the development of next-generation antivirals.[3][4] This guide will delve into the precise molecular events that govern the inhibitory action of adamantanes and the mutations that confer resistance.

The Target: Influenza A M2 Proton Channel

The M2 protein of the influenza A virus is a homotetrameric transmembrane protein that forms a pH-gated proton channel.[5][6] This channel is pivotal for the virus's life cycle, playing a crucial role in two main stages:

-

Viral Uncoating: After the virus enters a host cell via endocytosis, the endosome becomes acidified. This drop in pH activates the M2 proton channel, allowing protons to flow from the endosome into the virion's interior.[5][6] This acidification of the viral core is essential for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, a prerequisite for the release of the viral genome into the cytoplasm and subsequent replication.[5][7]

-

Viral Maturation: During the late stages of the viral life cycle, the M2 protein is also active in the trans-Golgi network of the infected host cell. Here, it equilibrates the pH across the Golgi membrane, preventing premature conformational changes in the newly synthesized hemagglutinin (HA) protein that could be triggered by the acidic environment of this organelle.[6]

The transmembrane domain of the M2 protein, which forms the pore of the channel, is the direct target of adamantane-based drugs.[4]

The Mechanism of Action: A Tale of Two Binding Sites

The primary antiviral mechanism of adamantane compounds is the direct blockade of the M2 proton channel.[4][8] This inhibition prevents the influx of protons into the virion, thereby halting the uncoating process and aborting the viral replication cycle.[9]

The High-Affinity Pore Binding Site: The Key to Inhibition

Solid-state NMR spectroscopy and X-ray crystallography have unequivocally identified a high-affinity binding site for adamantanes within the lumen of the M2 channel's transmembrane domain.[10][11] A single adamantane molecule binds within the N-terminal portion of the pore, physically occluding the channel and preventing proton translocation.[10][11] The binding pocket is formed by residues from all four helices of the tetrameric channel.[12]

The adamantane cage, being hydrophobic, fits snugly within the pore, while the charged amino group is positioned to interact with the surrounding environment.[11] This physical blockage disrupts the organized network of water molecules essential for proton transport through the channel.[11]

The Low-Affinity External Binding Site: A Secondary Interaction

Research has also revealed the existence of a second, low-affinity binding site for adamantanes on the C-terminal, lipid-facing surface of the M2 channel.[10][13] However, this external binding is observed at higher drug concentrations and is not considered the primary mechanism of pharmacological inhibition.[13] The predominant view is that the pore-blocking action at the high-affinity site is responsible for the antiviral efficacy of these compounds.[14]

The Molecular Basis of Resistance: A Single Amino Acid Makes All the Difference

The clinical utility of adamantanes has been severely compromised by the emergence of resistant influenza A strains. This resistance is primarily conferred by single point mutations in the transmembrane domain of the M2 protein, which alter the drug-binding pocket.[15]

The most prevalent and clinically significant resistance mutation is the substitution of serine at position 31 with asparagine (S31N).[4][5] This single amino acid change is present in the vast majority of adamantane-resistant influenza A viruses circulating globally.[4] The S31N mutation confers resistance through two primary mechanisms as revealed by X-ray crystallography:

-

Steric Hindrance: In one conformation, the larger asparagine side chain protrudes into the channel pore, physically blocking the adamantane binding site.[5][10]

-

Pore Constriction: In another conformation, the asparagine residue forms new hydrogen bonds with the backbone carbonyls of an adjacent helix, leading to a twisting of the helices and a narrowing of the channel at the drug-binding site.[5]

Other clinically relevant resistance mutations, though less common than S31N, include L26F, V27A, A30T, and G34E.[12][15] These mutations also alter the size and shape of the drug-binding pocket, reducing the affinity of adamantanes for the M2 channel.[12]

Quantitative Analysis of Adamantane-M2 Interaction

The affinity of adamantane derivatives for the M2 proton channel and the impact of resistance mutations can be quantified using various biophysical and virological assays. The half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Kd) are key parameters used to describe the potency of these compounds.

| Compound | M2 Channel Genotype | Assay Method | IC₅₀ / K_d_ (µM) | Reference |

| Amantadine | Wild-Type | Electrophysiology (TEVC) | 15.76 ± 1.24 (IC₅₀) | [12] |

| Amantadine | Wild-Type | Electrophysiology (TEVC) | 12.5 (at 2 min, IC₅₀) | [4] |

| Amantadine | Wild-Type | Isothermal Titration Calorimetry (ITC) | 2.17 ± 0.52 (K_d_) | [16] |

| Amantadine | S31N Mutant | Electrophysiology (TEVC) | 237.0 (IC₅₀) | [12] |

| Amantadine | L26F Mutant | Electrophysiology (TEVC) | 164.46 ± 14.40 (IC₅₀) | [12] |

| Amantadine | V27A Mutant | Plaque Reduction Assay | >3300-fold increase vs WT (IC₅₀) | [15] |

| Rimantadine | Wild-Type | Electrophysiology (TEVC) | 0.041 (41 nM, K_d_) | [17] |

| Rimantadine | Wild-Type | Isothermal Titration Calorimetry (ITC) | 0.51 ± 0.26 (K_d_) | [16] |

| Rimantadine | Wild-Type | Antiviral Plaque Assay | 0.01962 (19.62 nM, EC₅₀) | [17] |

| Rimantadine | S31N Mutant | Electrophysiology (TEVC) | >10,000 (>10 mM, IC₅₀) | [12] |

Table 1: Quantitative data on the interaction of amantadine and rimantadine with wild-type and mutant M2 proton channels. TEVC: Two-Electrode Voltage Clamp; ITC: Isothermal Titration Calorimetry; EC₅₀: Half-maximal effective concentration.

Experimental Protocols for Studying the Adamantane-M2 Interaction

A variety of sophisticated experimental techniques are employed to investigate the structure and function of the M2 proton channel and its interaction with adamantane inhibitors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique is a cornerstone for functionally characterizing ion channels like M2.

Step-by-Step Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular cell layer.

-

Inject cRNA encoding the M2 protein (wild-type or mutant) into the oocyte cytoplasm.

-

Incubate the oocytes for 2-4 days to allow for protein expression.[7]

-

-

Electrode Preparation:

-

Pull borosilicate glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ.

-

Fill the microelectrodes with a 3 M KCl solution.[9]

-

-

Recording Setup:

-

Place an oocyte in a recording chamber continuously perfused with a bathing solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.[18]

-

-

Data Acquisition:

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).[9]

-

To activate the M2 channel, switch the perfusion to a low pH solution (e.g., pH 5.5).[19] This will elicit an inward proton current.

-

To determine the IC₅₀ of an adamantane compound, apply the drug at various concentrations to the bathing solution and measure the resulting inhibition of the proton current.

-

-

Data Analysis:

-

Measure the peak inward current at each drug concentration.

-

Plot the percentage of current inhibition as a function of drug concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a powerful technique for determining the high-resolution structure of membrane proteins in a native-like lipid bilayer environment.

Step-by-Step Methodology:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Perform magic-angle spinning (MAS) ssNMR experiments.[20]

-

Acquire multidimensional NMR spectra (e.g., 2D ¹³C-¹³C or ¹⁵N-¹³C correlation spectra) to obtain resonance assignments for the protein backbone and side chains.

-

-

Structural Analysis:

-

Analyze the chemical shifts to determine the secondary structure of the protein.

-

Use distance- and orientation-dependent NMR parameters to calculate a high-resolution three-dimensional structure of the M2 channel.

-

To study drug binding, acquire spectra of the M2 protein in the presence of the adamantane compound and analyze the chemical shift perturbations to identify the binding site.[8]

-

X-ray Crystallography

X-ray crystallography provides atomic-resolution snapshots of the M2 channel in its various conformational states.

Step-by-Step Methodology:

-

Protein Expression and Purification:

-

Crystallization:

-

Data Collection and Structure Determination:

-

Harvest the crystals and cryo-cool them in liquid nitrogen.[17]

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model against the experimental data to obtain a high-resolution structure of the M2 channel.[17] To study drug binding, co-crystallize the M2 protein with the adamantane compound or soak the crystals in a solution containing the drug.[3]

-

Visualizing the Mechanism of Action and Resistance

The following diagrams illustrate the key concepts discussed in this guide.

Figure 1: The function of the M2 proton channel. In the acidic environment of the endosome, the M2 channel opens, allowing protons to flow into the virion, which is essential for viral uncoating.

Figure 2: Mechanism of adamantane inhibition. Adamantane-based drugs bind to the pore of the M2 channel, physically blocking it and preventing the influx of protons.

Sources

- 1. Quantitative analysis of influenza M2 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Conformational Response of Influenza A M2 Transmembrane Domain to Amantadine Drug Binding at Low pH (pH 5.5) [frontiersin.org]

- 4. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. M2 proton channel - Wikipedia [en.wikipedia.org]

- 7. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub: are you are robot? [sci-hub.box]

- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 10. X-ray Crystal Structure of the Influenza A M2 Proton Channel S31N Mutant in Two Conformational States: An Open and Shut Case - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. meihonglab.com [meihonglab.com]

- 15. High-Yield Expression and Purification of Recombinant Influenza Virus Proteins from Stably-Transfected Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]

- 20. Structural Transition from Closed to Open for the Influenza A M2 Proton Channel as Observed by Proton-Detected Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of a Novel Adamantane-Triazine Hybrid: An In-Depth Technical Guide to 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel compound 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this hybrid molecule. By integrating foundational principles with empirical data from analogous structures, this guide offers a robust framework for the structural elucidation and characterization of this promising chemical entity. We will explore the critical aspect of tautomerism inherent to the aminotriazinol core and its profound impact on the spectroscopic landscape. Furthermore, detailed experimental protocols are provided to ensure reproducible and accurate data acquisition.

Introduction: A Molecule of Interest

The convergence of adamantane's rigid, lipophilic scaffold with the versatile hydrogen-bonding capabilities of an aminotriazinol ring system presents a molecule of significant interest for medicinal chemistry and materials science. The adamantyl moiety is a well-established pharmacophore known to enhance the metabolic stability and bioavailability of drug candidates.[1] Concurrently, the aminotriazine core is a prevalent feature in a variety of biologically active compounds. The hydroxyl and amino substitutions on the triazine ring introduce the potential for complex intermolecular interactions, making a thorough structural characterization paramount.

A crucial aspect of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol is the potential for lactam-lactim tautomerism within the triazine ring. The equilibrium between the keto (lactam) and enol (lactim) forms will significantly influence its chemical reactivity and biological activity, and is readily distinguishable by spectroscopic methods.[2] This guide will primarily consider the more stable lactam tautomer, 4-amino-6-(adamantan-1-yl)-1,3,5-triazin-2(1H)-one, based on studies of similar triazinone systems which indicate the predominance of the lactam form.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Core Structure

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol, both ¹H and ¹³C NMR will provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the adamantyl cage, the amino group, and the triazine ring protons. The chemical shifts are influenced by the electronic environment of each proton.

-

Adamantyl Protons: The adamantane cage contains three types of protons:

-

-CH- (bridgehead): Three protons at the bridgehead positions (C3', C5', C7') are expected to appear as a broad singlet at approximately δ 2.1-2.2 ppm .

-

-CH₂- (equatorial): Six methylene protons in equatorial positions (C2', C8', C9') will likely resonate as a broad singlet around δ 1.8-1.9 ppm .

-

-CH₂- (axial): Another six methylene protons in axial positions (C4', C6', C10') are also expected to appear as a broad singlet in a similar region, around δ 1.7-1.8 ppm . The rigid nature of the adamantane cage often leads to overlapping signals for the methylene protons.

-

-

Amino (-NH₂) Protons: The two protons of the primary amino group are expected to produce a broad singlet in the region of δ 6.5-7.5 ppm . The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-

Triazine NH and OH Protons (Tautomer Dependent):

-

In the predominant lactam form , a proton will be attached to a nitrogen atom of the triazine ring, giving rise to a signal likely in the range of δ 10.0-12.0 ppm .

-

In the less probable lactim form , a hydroxyl proton would be present, resonating in a similar downfield region. Deuterium exchange experiments (addition of D₂O) would confirm the assignment of these exchangeable protons, as the corresponding signals would disappear from the spectrum.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

-

Adamantyl Carbons: The adamantane cage will show four distinct carbon signals:

-

C1' (quaternary): The bridgehead carbon directly attached to the triazine ring is expected to be the most deshielded of the adamantyl carbons, with a chemical shift around δ 50-55 ppm .

-

-CH- (bridgehead): The three equivalent bridgehead carbons (C3', C5', C7') should appear at approximately δ 29-31 ppm .

-

-CH₂-: The six equivalent methylene carbons (C2', C4', C6', C8', C9', C10') are expected to resonate around δ 36-38 ppm and δ 40-42 ppm .

-

-

Triazine Carbons: The three carbons of the triazine ring will be significantly deshielded due to the electronegativity of the nitrogen atoms.

-

C2 (C=O): In the lactam form, the carbonyl carbon will exhibit a characteristic signal in the downfield region of δ 165-170 ppm .

-

C4/C6: The two carbons bearing the amino and adamantyl groups are expected to resonate in the range of δ 160-168 ppm . The specific assignments would require two-dimensional NMR techniques such as HMBC.

-

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns.

Expected Molecular Ion

The calculated molecular weight of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol (C₁₃H₁₈N₄O) is 262.15 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily protonated, yielding a prominent [M+H]⁺ ion at m/z 263.16 .

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule will likely proceed through several characteristic pathways, primarily involving the robust adamantyl cation and cleavages around the triazine ring.

-

Formation of the Adamantyl Cation: A major fragmentation pathway is the cleavage of the C-N bond between the adamantyl group and the triazine ring, leading to the formation of the highly stable adamantyl cation at m/z 135 . This is often the base peak in the mass spectra of 1-substituted adamantanes.

-

Loss of Ammonia: Fragmentation of the aminotriazine portion could involve the loss of a neutral ammonia molecule (NH₃, 17 Da) from the [M+H]⁺ ion, resulting in a fragment at m/z 246.15 .

-

Triazine Ring Fragmentation: The triazine ring itself can undergo cleavage. Common losses include neutral molecules such as cyanamide (CH₂N₂, 42 Da) or isocyanic acid (HNCO, 43 Da), leading to a variety of smaller fragment ions.

Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical, as it can influence the chemical shifts of exchangeable protons. DMSO-d₆ is often a good choice for observing NH and OH protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the identity of exchangeable protons (NH₂, NH, OH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignment of carbon signals, especially for the triazine carbons, it is advisable to perform two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

ESI-MS Acquisition:

-

Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

-

MS/MS Fragmentation Analysis:

-

Select the [M+H]⁺ ion (m/z 263.16) as the precursor ion.

-

Perform collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the resulting product ion spectrum to identify the characteristic fragmentation patterns.

-

Data Presentation

The following tables summarize the predicted spectroscopic data for 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Adamantyl -CH- (bridgehead) | 2.1 - 2.2 | Broad s |

| Adamantyl -CH₂- (equatorial) | 1.8 - 1.9 | Broad s |

| Adamantyl -CH₂- (axial) | 1.7 - 1.8 | Broad s |

| Amino -NH₂ | 6.5 - 7.5 | Broad s |

| Triazine -NH- (lactam) | 10.0 - 12.0 | Broad s |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Adamantyl C1' (quaternary) | 50 - 55 |

| Adamantyl -CH- (bridgehead) | 29 - 31 |

| Adamantyl -CH₂- | 36 - 42 |

| Triazine C2 (C=O) | 165 - 170 |

| Triazine C4/C6 | 160 - 168 |

Table 3: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 263.16 | [M+H]⁺ |

| 246.15 | [M+H - NH₃]⁺ |

| 135.12 | [Adamantyl]⁺ |

Visualizations

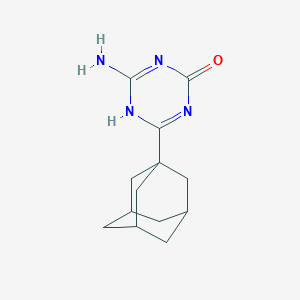

Molecular Structure and Numbering

Caption: Molecular structure of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol with atom numbering.

Mass Spectrometry Fragmentation Workflow

Sources

Application Notes and Protocols for 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol in Drug Delivery Systems

Introduction: A Novel Molecular Scaffold for Advanced Drug Delivery

The convergence of supramolecular chemistry and pharmaceutical sciences has paved the way for the development of highly sophisticated drug delivery systems (DDS). Within this landscape, the molecule 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol emerges as a promising, albeit currently under-explored, scaffold. This molecule uniquely combines the distinct physicochemical properties of two key moieties: the bulky, lipophilic adamantane cage and the planar, hydrogen-bonding capable amino-triazinol ring.

The adamantane group, a rigid and highly lipophilic hydrocarbon, is renowned for its ability to act as a robust anchor in lipid bilayers and as a guest molecule in host-guest complexes, particularly with cyclodextrins.[1][2] Its incorporation into drug delivery systems can enhance the association of the carrier with cell membranes and provide a stable, non-covalent attachment point for targeting ligands or polymers.[3]

The 1,3,5-triazine core is a versatile heterocyclic platform in medicinal chemistry, known for its ability to engage in various intermolecular interactions, including hydrogen bonding and aromatic stacking.[4] The presence of amino and hydroxyl (in its tautomeric keto form) groups on the triazine ring of the title compound offers potential for specific hydrogen bonding interactions, which can be exploited for drug loading or for the self-assembly of nanostructures.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol in the design and formulation of advanced drug delivery systems. While direct literature on this specific molecule is scarce, the protocols herein are built upon established methodologies for its constituent functional groups.

Physicochemical Properties and Design Rationale

The utility of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol in drug delivery is predicated on the synergistic interplay of its two core components.

| Feature | Moiety | Implication in Drug Delivery |

| High Lipophilicity | Adamantane | Excellent anchor for insertion into the lipid bilayer of liposomes and other lipid-based nanoparticles.[2] |

| Rigid Cage Structure | Adamantane | Provides a defined three-dimensional structure for precise positioning within a DDS. |

| Host-Guest Interactions | Adamantane | Strong and specific binding to the hydrophobic cavity of cyclodextrins, enabling the formation of supramolecular assemblies.[5] |

| Hydrogen Bonding | Amino-triazinol | The amino and keto groups can form multiple hydrogen bonds, useful for drug association or self-assembly. |

| Biocompatibility | Adamantane | Generally considered biocompatible and non-toxic, making it a suitable component for in vivo applications.[1] |

These properties suggest two primary avenues for the application of this molecule in drug delivery, which will be the focus of the subsequent protocols:

-

A Lipophilic Anchor for Nanocarrier Functionalization: The adamantane group can be embedded within the lipid bilayer of liposomes, positioning the triazine moiety on the surface for further functionalization or to influence the carrier's interaction with biological systems.

-

A Supramolecular Building Block with Cyclodextrins: The strong association between adamantane and cyclodextrins can be leveraged to construct non-covalent, self-assembled drug delivery systems, or to enhance the solubility and stability of either the compound itself or a drug molecule.[6]

Synthesis of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol.

Protocol 1: Synthesis

Objective: To synthesize 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol.

Materials:

-

Cyanuric chloride

-

Adamantane

-

Aluminum chloride (anhydrous)

-

Dichlorobenzene (anhydrous)

-

Aqueous ammonia solution

-

Sodium hydroxide

-

Acetone

-

Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

Procedure:

-

Step 1: Synthesis of 2-(Adamantan-1-yl)-4,6-dichloro-1,3,5-triazine.

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanuric chloride and adamantane in anhydrous dichlorobenzene.

-

Carefully add anhydrous aluminum chloride portion-wise. The reaction is a Friedel-Crafts type acylation.[8]

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by carefully pouring it over crushed ice.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Step 2: Synthesis of 4-(Adamantan-1-yl)-6-chloro-1,3,5-triazin-2-amine.

-

Dissolve the product from Step 1 in acetone or THF.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a stoichiometric amount of aqueous ammonia solution dropwise while maintaining the temperature. The first chlorine is the most reactive.[4]

-

Stir the reaction at this temperature for several hours, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization.

-

-

Step 3: Synthesis of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol.

-

Suspend the product from Step 2 in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux. The hydrolysis of the remaining chlorine atom requires higher temperatures.[9]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a suitable acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

-

Application 1: Liposomal Drug Delivery Systems

The lipophilic adamantane moiety can serve as an anchor to incorporate the molecule into the lipid bilayer of liposomes.[1][2] This allows for the surface functionalization of liposomes, which can be used to alter their pharmacokinetic properties or for targeted drug delivery.

Experimental Workflow for Liposome Formulation and Characterization

Caption: Workflow for preparing and characterizing adamantyl-triazinol functionalized liposomes.

Protocol 2: Formulation of Adamantyl-Triazinol Functionalized Liposomes

Objective: To prepare liposomes with 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol incorporated into the lipid bilayer.

Materials:

-

Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Cholesterol

-

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol

-

Chloroform and/or methanol

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Drug to be encapsulated (optional, hydrophilic or lipophilic)

-

Rotary evaporator

-

Probe sonicator or bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Preparation:

-

Dissolve the phospholipids, cholesterol, and 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol in chloroform/methanol in a round-bottom flask. A typical molar ratio could be DPPC:Cholesterol:Adamantyl-Triazinol of 55:40:5.

-

If a lipophilic drug is to be encapsulated, add it at this stage.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.[10]

-

Dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating. If a hydrophilic drug is to be encapsulated, it should be dissolved in this buffer.

-

The hydration process results in the formation of large, multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain smaller, unilamellar vesicles, the MLV suspension must be subjected to size reduction.

-

Sonication: Use a bath or probe sonicator to sonicate the suspension until it becomes clear. This method produces small unilamellar vesicles (SUVs).

-

Extrusion: For a more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times. This produces large unilamellar vesicles (LUVs).

-

-

Purification:

-

Remove any unencapsulated drug and non-incorporated adamantyl-triazinol by size exclusion chromatography or dialysis.

-

Protocol 3: Characterization of Functionalized Liposomes

Objective: To characterize the physicochemical properties of the prepared liposomes.

-

Size and Polydispersity Index (PDI) Measurement:

-

Zeta Potential Measurement:

-

Morphology Analysis:

-

Visualize the liposomes using Transmission Electron Microscopy (TEM) with negative staining (e.g., using uranyl acetate) to confirm their spherical shape and lamellarity.

-

-

Incorporation Efficiency:

-

To determine the amount of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol incorporated, the liposomes must be lysed (e.g., with a detergent like Triton X-100 or a suitable organic solvent).

-

Quantify the amount of the compound using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), provided a standard curve is established.

-

Application 2: Supramolecular Drug Delivery via Host-Guest Chemistry

The strong and specific interaction between the adamantane moiety and the hydrophobic cavity of cyclodextrins (CDs), particularly β-cyclodextrin, is a cornerstone of supramolecular chemistry.[5][6] This interaction can be used to create non-covalent drug delivery systems.

Workflow for Cyclodextrin Host-Guest Complexation

Caption: Workflow for the preparation and characterization of adamantyl-triazinol and cyclodextrin host-guest complexes.

Protocol 4: Preparation and Characterization of Host-Guest Complexes with β-Cyclodextrin

Objective: To form and characterize the inclusion complex between 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol and β-cyclodextrin.

Materials:

-

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol

-

β-Cyclodextrin (or a derivative like HP-β-CD)

-

Deionized water or buffer

-

Deuterated solvent (e.g., D₂O) for NMR

-

Isothermal Titration Calorimeter (ITC)

-

NMR spectrometer

Procedure:

-

Phase Solubility Studies:

-

Prepare saturated solutions of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol in aqueous solutions containing increasing concentrations of β-cyclodextrin.

-

Shake the solutions at a constant temperature until equilibrium is reached.

-

Filter the solutions and determine the concentration of the dissolved compound by UV-Vis spectroscopy or HPLC.

-

A linear increase in solubility with CD concentration (an AL-type phase diagram) is indicative of a 1:1 complex formation.

-

-

NMR Spectroscopy for Structural Characterization:

-

Prepare solutions of the adamantyl-triazinol compound and β-cyclodextrin in D₂O, both separately and as a mixture.

-

Acquire ¹H NMR spectra. Upon complexation, the protons of the adamantane group that are inside the cyclodextrin cavity will show a significant upfield shift in their resonance signals. The inner protons of the cyclodextrin (H-3 and H-5) will also show shifts.[16]

-

For unambiguous proof of inclusion, perform a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. Cross-peaks between the adamantane protons and the inner protons of the cyclodextrin cavity provide direct evidence of their spatial proximity.[17]

-

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization:

-

ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[18][19]

-

Prepare a solution of the adamantyl-triazinol compound in the ITC cell and a solution of β-cyclodextrin in the syringe (or vice versa).

-

Perform a titration experiment by injecting small aliquots of the cyclodextrin solution into the cell containing the adamantyl-triazinol solution.

-

Fit the resulting thermogram to a suitable binding model (e.g., one set of sites) to obtain the thermodynamic parameters.

-

Conclusion and Future Perspectives

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol represents a versatile and promising molecule for the construction of advanced drug delivery systems. Its unique bifunctional nature, combining a lipophilic anchor with a hydrogen-bonding moiety, opens up a wide array of possibilities for the design of functionalized liposomes, self-assembled nanoparticles, and supramolecular drug carriers. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this compound. Future work should focus on the synthesis and characterization of this molecule, followed by its application in targeted drug delivery, controlled release formulations, and the development of stimuli-responsive materials. The insights gained from these studies will undoubtedly contribute to the expanding toolbox of materials available for creating the next generation of nanomedicines.

References

-

Šekutor, M., Štimac, A., Mlinarić-Majerski, K., & Frkanec, R. (2014). Syntheses and characterization of liposome-incorporated adamantyl aminoguanidines. Organic & Biomolecular Chemistry, 12(31), 6005–6013. [Link]

-

Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

-

Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057–1066. [Link]

-

Frkanec, R., & Mlinarić-Majerski, K. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

-

Gao, H., et al. (2021). Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules, 26(8), 2345. [Link]

-

Perret, F., et al. (2010). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules, 43(9), 4243–4254. [Link]

-

News-Medical. (2021). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. [Link]

-

NCI Nanotechnology Characterization Laboratory. (n.d.). Measuring Zeta Potential of Nanoparticles. [Link]

-

Pinheiro, P. S. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(2), 81–99. [Link]

-

Liu, Y., et al. (2021). Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. ACS Omega, 6(17), 11497–11505. [Link]

-

Churakov, A. M., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97–109. [Link]

-

Lee, S., et al. (2019). Liposome Size Analysis by Dynamic/Static Light Scattering upon Size Exclusion-/Field Flow-Fractionation. Journal of Pharmaceutical Sciences, 108(1), 128-135. [Link]

-

Janiak, P., et al. (2014). Isothermal titration calorimetry (ITC) study of natural cyclodextrins inclusion complexes with drugs. Journal of Thermal Analysis and Calorimetry, 115(3), 2267–2275. [Link]

-

EUNCL. (2016). Measuring Zeta Potential. [Link]

-

Gao, H., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules, 26(8), 2345. [Link]

-

Schneider, H.-J., et al. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews, 98(5), 1755–1785. [Link]

-

Pinheiro, P. S. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(2), 81-99. [Link]

-

Churakov, A. M., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97-109. [Link]

-

de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(7), 849-856. [Link]

-

Li, D., et al. (2012). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. Molecules, 17(7), 8204–8214. [Link]

-

Perret, F., et al. (2010). Cyclodextrin-Adamantane Host−Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules, 43(9), 4243-4254. [Link]

-

Cysewski, P., et al. (2022). Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes. International Journal of Molecular Sciences, 23(12), 6706. [Link]

-

Bertaut, T., & Landy, D. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein Journal of Organic Chemistry, 10, 2630–2641. [Link]

-

Wyatt Technology. (n.d.). Zeta Potential Overview - Fundamentals and Applications. [Link]

-